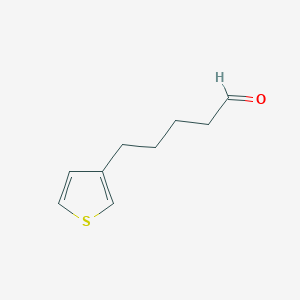
Tetrakis(3-methylphenyl) imidodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-methylphenyl) imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of an imidodiphosphate core with four 3-methylphenyl groups attached to it, which imparts specific chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylphenyl) imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with 3-methylphenyl groups under controlled conditions. The process includes consecutive chloride substitutions, which lead to the formation of the imidodiphosphate structure . The reaction conditions often require the use of solvents such as acetonitrile and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(3-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The 3-methylphenyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidodiphosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Tetrakis(3-methylphenyl) imidodiphosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tetrakis(3-methylphenyl) imidodiphosphate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation . In biological systems, it may interact with enzymes or other proteins, altering their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-sulfonatophenyl)porphyrin: Known for its use in photodynamic therapy and as a photosensitizer.
Tetrakis(triphenylphosphine)palladium(0): Widely used in catalysis, particularly in cross-coupling reactions.
Uniqueness
Unlike other similar compounds, it offers a combination of catalytic activity and potential biological interactions, making it a versatile compound for various research and industrial applications .
Propiedades
Número CAS |
160947-21-7 |
|---|---|
Fórmula molecular |
C28H29NO6P2 |
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
1-[[bis(3-methylphenoxy)phosphorylamino]-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-9-5-13-25(17-21)32-36(30,33-26-14-6-10-22(2)18-26)29-37(31,34-27-15-7-11-23(3)19-27)35-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H,29,30,31) |
Clave InChI |
WBHXTISUFUKBGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(NP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


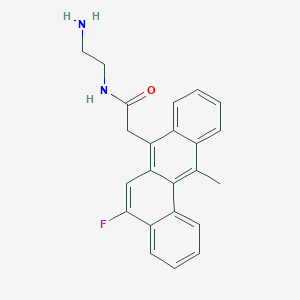

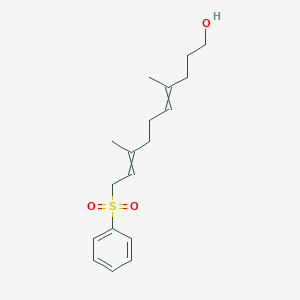


![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
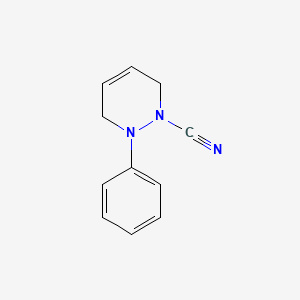
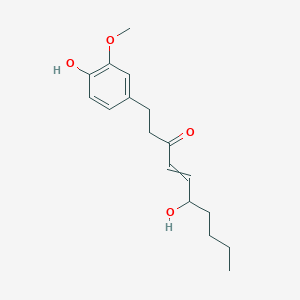
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
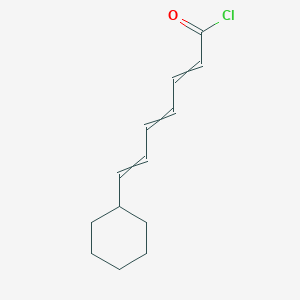
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

